N-(pentafluorophenyl)-N-phenylacetamide
Description
Contextualization within Perfluorinated Aromatic Amides and Nitrogen-Containing Organic Compounds
N-(pentafluorophenyl)-N-phenylacetamide is a member of the broad class of nitrogen-containing organic compounds, and more specifically, it is a tertiary amide. Amides are fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins and playing a crucial role in the structure of many pharmaceutical compounds. ncert.nic.in The reactivity of the amide bond is central to many biological processes and synthetic transformations. acs.orgnih.gov
The presence of the pentafluorophenyl group places this compound within the subclass of perfluorinated aromatic amides. Per- and polyfluoroalkyl substances (PFAS) are compounds where most or all hydrogen atoms on an aliphatic chain have been replaced by fluorine. nih.gov This substitution dramatically alters the compound's physical and chemical properties, including increased thermal stability, high electronegativity, and unique reactivity patterns. numberanalytics.commdpi.com While much of the research on polyfluorinated amides has focused on their role as environmental precursors to perfluorinated carboxylic acids (PFCAs), the synthetic utility of highly fluorinated aromatic building blocks is a growing field of interest. acs.org The pentafluorophenyl group, in particular, is a versatile synthon in organic chemistry, known to participate in nucleophilic aromatic substitution and cross-coupling reactions. numberanalytics.comresearchgate.net
Significance of N-Phenylacetamide Frameworks in Advanced Chemical Research
The N-phenylacetamide core structure is a well-established pharmacophore and a versatile intermediate in the synthesis of a wide range of biologically active molecules. ebi.ac.uk Derivatives of N-phenylacetamide have been extensively investigated for various therapeutic applications, demonstrating the framework's importance in medicinal chemistry. nih.gov Research has shown that modifications to the phenyl rings and the acetamide (B32628) group can lead to compounds with potent activities.
For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as:
Anticancer Agents: Certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines like prostate carcinoma (PC3) and breast cancer (MCF-7). nih.gov
Antibacterial Agents: By incorporating a 4-arylthiazole moiety, N-phenylacetamide derivatives have exhibited promising in vitro antibacterial activity against plant pathogenic bacteria. mdpi.comnih.gov
Antidepressant Agents: Phenylacetamide derivatives have been designed and synthesized as potential monoamine oxidase (MAO) inhibitors for the treatment of depression. nih.gov
Analgesic Agents: Sulphonamide-containing N-phenylacetamide derivatives have been reported to possess significant analgesic and anti-inflammatory properties. nih.gov
Antifungal and Antitubercular Agents: The incorporation of 1,2,3-triazole rings into the N-phenylacetamide scaffold has yielded compounds with notable antifungal and antitubercular activities. rsc.org
The versatility of the N-phenylacetamide framework is further highlighted by its use in the continual synthesis of amides using heterogeneous catalysts and its role as a precursor in the preparation of organochalcogen compounds with potential antioxidant properties. ekb.egresearchgate.net
Table 1: Examples of Bioactive N-Phenylacetamide Derivatives This table is interactive and allows for sorting.
| Derivative Class | Target Application | Example Compound | Key Finding | Reference |
|---|---|---|---|---|
| Fluorinated Phenylacetamides | Anticancer | 2-(4-Fluorophenyl)-N-(2-nitrophenyl) acetamide | Showed cytotoxic activity against PC3 prostate cancer cell line. | nih.gov |
| Thiazole-Containing Phenylacetamides | Antibacterial | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Demonstrated superior antibacterial activity against Xanthomonas oryzae pv. Oryzae compared to commercial bactericides. | mdpi.comnih.gov |
| Phenylacetamide Sulphonamides | Analgesic | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Exhibited good analgesic activity comparable to paracetamol. | nih.gov |
| Triazole-Incorporated Phenylacetamides | Antifungal | 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | Synthesized as part of a library of compounds with potential antifungal properties. | rsc.org |
Overview of Research Trajectories for Highly Fluorinated Acetamides
The introduction of fluorine into organic molecules is a powerful strategy in modern drug design and materials science. researchgate.netmdpi.com Fluorination can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, lipophilicity, and bioavailability. researchgate.netacs.org Consequently, research into highly fluorinated compounds, including acetamides, is a vibrant and rapidly evolving field.
Current research trajectories for highly fluorinated acetamides focus on several key areas:
Development of Novel Synthetic Methodologies: A major focus is on creating efficient and selective methods for fluorination and for incorporating fluorinated building blocks into complex molecules. mdpi.com This includes the development of new fluorinating reagents and catalytic systems for C-F bond formation. mdpi.com
Exploration of Bioisosteric Replacements: Fluorine and fluorine-containing groups like trifluoromethyl (CF3) are often used as bioisosteres for hydrogen atoms or methyl groups. mdpi.com Researchers are exploring how the strategic placement of fluorine in acetamide-containing drugs can lead to improved pharmacokinetic and pharmacodynamic profiles. For example, fluorination has been used to develop inhibitors for enzymes like histone deacetylases (HDACs). mdpi.com
Materials Science Applications: The high thermal stability and unique electronic properties of fluorinated compounds make them attractive for materials science. numberanalytics.com Highly fluorinated aromatic amides and polyamides are investigated for applications in high-performance polymers, organic electronics, and liquid crystals. numberanalytics.comresearchgate.net Tris(pentafluorophenyl)borane (B72294), a related compound, is a key Lewis acid in organic electronics, highlighting the utility of the C6F5 moiety. researchgate.net
Probing Molecular Interactions: The pentafluorophenyl group is an interesting tool for studying non-covalent interactions, such as π-π stacking and halogen bonding. Research on highly fluorinated acetamides helps to elucidate the nature of these interactions, which is crucial for rational drug design and crystal engineering.
The synthesis of this compound itself represents a convergence of these research interests, providing a model system to study the effects of a perfluorinated ring on the properties and reactivity of a classic N-phenylacetamide structure.
Table 2: Research Focus on Fluorinated Acetamide Structures This table is interactive and allows for sorting.
| Compound Type | Research Area | Specific Focus | Potential Application | Reference |
|---|---|---|---|---|
| Fluoroalkene-containing thiols | Medicinal Chemistry | Synthesis of histone deacetylase (HDAC) inhibitors. | Anticancer therapy. | mdpi.com |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | Medicinal Chemistry | Inhibition of steroid 5α-reductase type-1 (SRD5A1). | Treatment of androgen-related skin disorders. | acs.org |
| N-(Pentafluorophenyl)ethyl acetamide | Crystallography | Study of molecular structure and packing. | Understanding non-covalent interactions in fluorinated compounds. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO/c1-7(21)20(8-5-3-2-4-6-8)14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYFTVOQWPWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367480 | |
| Record name | N-(pentafluorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-96-8 | |
| Record name | N-(pentafluorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of N Pentafluorophenyl N Phenylacetamide
Established Synthetic Pathways and Precursor Chemistry
The synthesis of N-(pentafluorophenyl)-N-phenylacetamide can be approached through several established routes common for amide bond formation. These methods primarily involve the reaction of a suitable amine with an acylating agent.
Amidation Reactions Utilizing Pentafluoroaniline Derivatives
A primary and direct route to this compound involves the acylation of a pentafluorophenyl-substituted amine. While specific literature detailing the synthesis starting from N-phenyl-2,3,4,5,6-pentafluoroaniline is not abundant, the general principles of amidation suggest a straightforward reaction with an acetylating agent. A plausible pathway would be the reaction of N-phenyl-2,3,4,5,6-pentafluoroaniline with acetyl chloride or acetic anhydride. This reaction would typically be carried out in the presence of a base to neutralize the liberated acid, such as hydrochloric acid or acetic acid, respectively. derpharmachemica.com
A related approach involves a one-step amidation of polyfluoroarenes. For instance, N-(perfluorophenyl)acetamide has been synthesized from hexafluorobenzene (B1203771) at elevated temperatures. mdpi.com This suggests that direct amidation of a suitably substituted polyfluoroarene could be a viable, albeit potentially less common, pathway.
Alternative Synthetic Routes to N-Substituted Acetamides
A variety of alternative methods exist for the synthesis of N-substituted acetamides, which could be adapted for the preparation of this compound. These methods often employ different starting materials or coupling agents to facilitate the amide bond formation.
One common alternative is the coupling of a carboxylic acid with an amine using a coupling agent. For the synthesis of related 2-(4-fluorophenyl)-N-phenylacetamide derivatives, equimolar quantities of 4-fluorophenylacetic acid, a suitable aniline (B41778) derivative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 1-hydroxybenzotriazole (B26582) (HOBt) are stirred in acetonitrile (B52724). nih.govnih.gov This methodology could be applied to the synthesis of the target compound by using phenylacetic acid and N-phenyl-2,3,4,5,6-pentafluoroaniline.
Another approach involves the reaction of anilines with chloroacetyl chloride. This method has been used to synthesize various 2-chloro-N-substituted-acetamides, which can then be further modified. ekb.eg For example, a mixture of aniline and potassium carbonate in acetone (B3395972) can be treated with chloroacetylchloride to yield 2-chloro-N-phenylacetamide. ekb.eg To synthesize this compound, one could envision a subsequent reaction where the chloro-substituent is replaced, or by starting with the appropriate N-substituted pentafluoroaniline.
Furthermore, the synthesis of N-substituted-2-amino-4-arylthiazoles has been achieved starting from p-phenylenediamine, which involves an amide formation step. mdpi.comnih.gov This multi-step synthesis highlights the versatility of amide bond formation in constructing complex molecules. mdpi.comnih.gov
Mechanistic Investigations of Formation Reactions
The formation of the amide bond in this compound is expected to follow established mechanistic pathways for nucleophilic acyl substitution.
Reaction Intermediates and Transition State Analysis
The generally accepted mechanism for the reaction between an amine and an acyl chloride involves a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is typically unstable and collapses by expelling the chloride ion to form the final amide product.
Kinetic Studies of this compound Synthesis
Kinetic studies provide crucial information about the rate of a reaction and the factors that influence it. While specific kinetic data for the synthesis of this compound is scarce, studies on analogous reactions offer a framework for understanding its kinetic behavior.
Kinetic analysis of the aminolysis of phenylacetyl chlorides with anilines in acetonitrile has been investigated. These studies suggest an associative SN2 mechanism. nsf.gov The effect of N-terminal acetylation on the kinetics of enzymes has also been a subject of study, highlighting the importance of kinetic analysis in understanding biochemical processes. nih.govnih.gov
The development of kinetic models for chemical reactions, such as the formation of N-nitrosodimethylamine (NDMA) in chlorinated drinking water, demonstrates the power of combining experimental data with mechanistic proposals to understand complex reaction networks. nih.gov Similar kinetic modeling could be applied to the synthesis of this compound to optimize reaction conditions and yield.
Green Chemistry Approaches and Sustainable Synthesis Strategies
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency.
Several green approaches to amide synthesis have been reported. One method involves the use of a covalent organic framework (COF) as a heterogeneous photocatalyst for the direct synthesis of amides from alcohols under red light irradiation. dst.gov.in This approach offers mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. dst.gov.in
Enzymatic methods also represent a sustainable alternative to traditional chemical synthesis. Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the preparation of amides in a green solvent, cyclopentyl methyl ether. nih.govnih.gov This method is simple, efficient, and often does not require extensive purification steps. nih.govnih.gov
Solvent-free synthesis is another key aspect of green chemistry. A method for the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst has been developed that proceeds without a solvent. researchgate.net This process is quick, convenient, and utilizes a green catalyst. researchgate.net Furthermore, silica-catalyzed direct amide bond formation has been investigated, highlighting the potential of heterogeneous catalysts in sustainable synthesis. whiterose.ac.uk
These green and sustainable methods offer promising alternatives for the synthesis of N-substituted amides, including this compound, with reduced environmental impact.
Advanced Spectroscopic and Structural Characterization of N Pentafluorophenyl N Phenylacetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of N-(pentafluorophenyl)-N-phenylacetamide in solution. The analysis of various nuclei provides a comprehensive picture of the electronic environment and connectivity within the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the acetyl methyl protons and the protons of the unsubstituted phenyl ring. The methyl protons (CH₃) would appear as a sharp singlet, likely in the range of δ 1.8–2.2 ppm. The protons of the phenyl group (C₆H₅) would appear as a set of multiplets in the aromatic region (δ 7.0–7.5 ppm), reflecting the typical ortho, meta, and para proton environments.
¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of δ 168–172 ppm. The methyl carbon of the acetyl group would appear upfield, around δ 22–25 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 125–145 ppm). The carbons of the pentafluorophenyl ring are also in this region but their signals are split into complex multiplets due to strong one-bond and multi-bond coupling with the fluorine atoms (¹J_CF, ²J_CF, etc.). The carbon atom attached to the nitrogen (C1') would show a large one-bond C-F coupling constant (¹J_CF ≈ 250–265 Hz), while other carbons in the ring would exhibit smaller couplings. mdpi.com
¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic for a pentafluorophenyl group and typically displays three distinct signals. These correspond to the ortho- (F2', F6'), para- (F4'), and meta- (F3', F5') fluorines. The spectrum is expected to show a triplet for the para-fluorine (coupling to the two meta-fluorines), a triplet or doublet of doublets for the ortho-fluorines (coupling to meta- and para-fluorines), and a multiplet for the meta-fluorines. The chemical shifts are typically observed in the range of -135 to -165 ppm relative to a standard like CFCl₃. mdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR would provide direct information about the electronic environment of the amide nitrogen. For a tertiary amide of this type, the nitrogen signal is expected to be in the range of -250 to -280 ppm. The electron-withdrawing nature of the two aryl groups, especially the pentafluorophenyl group, would significantly influence the shielding of the nitrogen atom.
Interactive Data Table: Expected NMR Chemical Shifts (δ) and Couplings (J)
| Nucleus | Group | Expected δ (ppm) | Expected Multiplicity & J (Hz) |
| ¹H | -C(=O)CH₃ | 1.8 - 2.2 | s |
| Phenyl (C₆H₅) | 7.0 - 7.5 | m | |
| ¹³C | -C (=O)CH₃ | 22 - 25 | q |
| -C =O | 168 - 172 | s | |
| Phenyl (C₆H₅) | 125 - 145 | m | |
| C₆F₅ | 105 - 150 | m (complex C-F coupling) | |
| ¹⁹F | F-2', F-6' (ortho) | -135 to -145 | t or dd |
| F-4' (para) | -145 to -155 | t, ³J_FF ≈ 21 Hz | |
| F-3', F-5' (meta) | -160 to -165 | m |
Two-dimensional NMR techniques are invaluable for confirming assignments and probing the spatial relationships between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals of the methyl and phenyl groups directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the carbonyl carbon, and the ortho-protons of the phenyl ring to the ipso-carbon and the nitrogen-bound carbon. These correlations would unambiguously establish the connectivity of the acetyl and phenyl groups to the amide core.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the molecule's preferred conformation in solution. Spatial proximity between the acetyl methyl protons and the ortho-protons of the phenyl and/or pentafluorophenyl rings would indicate restricted rotation around the C-N bonds, a common feature in sterically hindered amides. acs.org
X-ray Diffraction Crystallography for Solid-State Structure
The core acetamide (B32628) group (-N-C=O) is expected to be largely planar due to the partial double bond character of the C-N bond. However, significant steric hindrance between the phenyl and pentafluorophenyl rings would force them to rotate out of this amide plane. This would result in large dihedral angles between the planes of the aromatic rings and the central amide plane. This twisting minimizes steric repulsion and is a common structural feature in N,N-diaryl amides. acs.org
Key structural parameters that would be determined include:
C=O bond length: Typically around 1.23–1.25 Å.
C-N bond length: Expected to be shorter than a typical C-N single bond (around 1.35–1.38 Å), indicating resonance.
Dihedral Angles: The angles describing the twist of the phenyl and pentafluorophenyl rings relative to the amide plane would quantify the degree of non-planarity.
In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals forces. Potential intermolecular interactions could include π-π stacking between phenyl rings of adjacent molecules, although the twisted conformation might influence the efficiency of such packing.
Analysis of Crystal Packing and Intermolecular Interactions
The presence of the highly electronegative fluorine atoms on the pentafluorophenyl ring is a dominant factor in the crystal packing. These atoms readily participate in various non-covalent interactions. Key intermolecular contacts anticipated in the crystal lattice of this compound include:
Carbon-Fluorine (C···F) and Nitrogen-Fluorine (N···F) Contacts: These interactions, arising from the polarization of the C-F bonds, play a crucial role in the arrangement of molecules.
Hydrogen Bonds: The amide functional group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is expected that strong N—H···O hydrogen bonds are a primary motif, leading to the formation of chains or dimeric structures within the crystal.
Pi-Pi (π···π) Stacking: The presence of two aromatic rings, the phenyl and pentafluorophenyl groups, allows for potential π···π stacking interactions, which would further stabilize the crystal structure. The electron-deficient nature of the pentafluorophenyl ring may favor interactions with the more electron-rich phenyl ring.
The interplay of these various interactions results in a densely packed and stable crystalline solid. Analysis of the Hirshfeld surface of analogous compounds reveals that F⋯F, C⋯F, O⋯H, and H⋯F contacts are among the most significant contributors to the crystal packing. researchgate.net
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H | O=C | A strong, directional interaction forming primary structural motifs. |
| Fluorine Contact | C-F | F-C | Numerous contacts contributing to the lattice energy. |
| Pi-Pi Stacking | Phenyl Ring | Pentafluorophenyl Ring | Stacking of aromatic rings contributing to stability. |
| Weak Hydrogen Bond | C-H | O=C | Weaker interactions providing additional stabilization. |
| Weak Hydrogen Bond | C-H | F-C | Weaker interactions involving the fluorine atoms. |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is determined by the spatial arrangement of its constituent parts: the pentafluorophenyl ring, the phenyl ring, and the central acetamide linkage. Based on the analysis of similar structures, several key conformational features can be predicted.
The amide functional group (–C(=O)N–) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is a common feature in acetanilide derivatives.
The relative orientation of the two aromatic rings with respect to the amide plane is of particular interest. The molecule is not expected to be fully planar due to steric hindrance between the ortho hydrogens of the phenyl ring and the ortho fluorines of the pentafluorophenyl ring, as well as with the acetyl group. Therefore, the phenyl and pentafluorophenyl rings are likely to be twisted out of the amide plane to varying degrees.
The conformation can be described by several key torsion angles:
C(phenyl)-N-C(carbonyl)-C(methyl): This angle defines the orientation of the acetyl group relative to the N-phenyl bond.
C(pentafluorophenyl)-N-C(carbonyl)-C(methyl): This angle describes the orientation of the acetyl group relative to the N-pentafluorophenyl bond.
C(carbonyl)-N-C(phenyl)-C(ortho): This torsion angle indicates the degree of twist of the phenyl ring.
C(carbonyl)-N-C(pentafluorophenyl)-C(ortho): This torsion angle indicates the degree of twist of the pentafluorophenyl ring.
In the related molecule 2-(perfluorophenyl)acetamide, significant torsion angles are observed, indicating a non-planar conformation. researchgate.net A similar twisted conformation is anticipated for this compound to minimize steric strain while allowing for favorable intermolecular packing.
Table 2: Predicted Torsion Angles in Crystalline this compound
| Torsion Angle | Predicted Value (°) | Rationale |
| Phenyl ring twist | Non-zero | To alleviate steric hindrance with the acetyl group and the other ring. |
| Pentafluorophenyl ring twist | Non-zero | To minimize steric clashes with the acetyl group and the other ring. |
| Amide plane deviation | Near 0° | Due to the partial double bond character of the C-N bond. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₇F₅NO), the exact mass can be calculated and used for its unambiguous identification.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion (M⁺˙ or [M+H]⁺), which then undergoes fragmentation. The fragmentation pathway can provide valuable structural information. While a specific mass spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of amides, aromatic compounds, and fluorinated molecules.
The most likely fragmentation pathways would involve the cleavage of the amide bonds and fragmentation of the aromatic rings. Key fragmentation steps could include:
Cleavage of the N-acetyl bond: This would lead to the formation of a [M-COCH₃]⁺ fragment.
Formation of a ketene (B1206846) radical cation: Loss of the phenyl or pentafluorophenyl group could result in the formation of a corresponding ketene radical cation.
Cleavage of the N-phenyl or N-pentafluorophenyl bond: This would generate ions corresponding to the phenylaminyl or pentafluorophenylaminyl radical, as well as the corresponding acylium ion.
Fragmentation of the aromatic rings: The pentafluorophenyl ring could lose CF or CF₂ units, while the phenyl ring could undergo characteristic fragmentations.
Table 3: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound
| m/z (Proposed) | Proposed Formula | Proposed Structure/Fragment |
| 296.04 | C₁₄H₇F₅NO | Molecular Ion (M⁺˙) |
| 253.03 | C₁₂H₇F₅N | [M - COCH₃]⁺ |
| 167.00 | C₆F₅ | Pentafluorophenyl cation |
| 77.04 | C₆H₅ | Phenyl cation |
| 43.02 | C₂H₃O | Acetyl cation |
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorptions arising from electronic transitions within the aromatic rings and the amide chromophore. The presence of two aromatic systems and the acetamide group will give rise to a complex spectrum.
The principal electronic transitions expected are:
π → π* Transitions: These transitions occur within the phenyl and pentafluorophenyl rings. The benzene ring typically shows a strong absorption band (E-band) around 200 nm and a weaker, structured band (B-band) around 255 nm. The pentafluorophenyl ring will also exhibit π → π* transitions, likely at slightly different wavelengths due to the electronic effects of the fluorine substituents.
n → π* Transitions: The amide group contains a nitrogen atom with a lone pair of electrons (n). An n → π* transition involving the promotion of one of these non-bonding electrons to an anti-bonding π* orbital of the carbonyl group is possible. These transitions are typically weak and may be observed as a shoulder on the more intense π → π* bands.
Charge-Transfer Transitions: The interaction between the electron-rich phenyl ring and the electron-deficient pentafluorophenyl ring, mediated through the nitrogen atom, could potentially lead to intramolecular charge-transfer (ICT) transitions.
The solvent used for spectroscopic analysis can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.
Table 4: Predicted Electronic Transitions and Approximate Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
| π → π | Phenyl Ring | ~200-210, ~255 | Strong, Weak |
| π → π | Pentafluorophenyl Ring | ~200-220, ~260 | Strong, Weak |
| n → π* | Amide (C=O) | ~220-240 | Weak |
| Charge-Transfer | Intramolecular | Variable | Moderate |
Theoretical and Computational Chemistry of N Pentafluorophenyl N Phenylacetamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in predicting the molecular properties of N-(pentafluorophenyl)-N-phenylacetamide. montana.eduxisdxjxsu.asia These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and energy of the molecule. For a molecule of this size and complexity, DFT methods like B3LYP, often paired with basis sets such as 6-31G** or cc-pVTZ, provide a robust balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. nih.govnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. nasa.govconicet.gov.ar
The electronic structure of this compound is defined by the interplay between the electron-donating phenyl group, the electron-withdrawing pentafluorophenyl group, and the central acetamide (B32628) linker. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the molecule's reactivity. nih.gov
The HOMO is expected to be primarily localized on the more electron-rich part of the molecule, which is the unsubstituted phenyl ring and the nitrogen atom of the amide group. This orbital represents the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the highly electron-deficient pentafluorophenyl ring, making it the most likely site for nucleophilic attack. The strong electron-withdrawing nature of the five fluorine atoms significantly lowers the energy of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov For this compound, the significant electronic asymmetry introduced by the two different aryl groups would likely result in a moderately sized energy gap, indicative of a molecule that is relatively stable but possesses distinct reactive sites.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Expected Primary Localization | Implication |
|---|---|---|
| HOMO | Phenyl ring, Amide Nitrogen | Site for electrophilic attack, electron donation |
| LUMO | Pentafluorophenyl ring | Site for nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability with defined reactive centers |
This table is based on theoretical principles applied to analogous structures, as direct computational values for this compound are not available.
The charge distribution within this compound is highly polarized. A Molecular Electrostatic Potential (MEP) map would visually represent this distribution, indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
The MEP map is predicted to show a significant region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom of the acetamide group, making it a primary hydrogen bond acceptor. The unsubstituted phenyl ring would exhibit moderate negative potential. In stark contrast, the pentafluorophenyl ring would be characterized by a large area of positive potential (typically colored blue) due to the strong inductive effect of the fluorine atoms. This positive region on the C₆F₅ ring highlights its susceptibility to nucleophilic aromatic substitution. The hydrogen atoms on the phenyl ring would show regions of slight positive potential.
Conformational Analysis and Potential Energy Surfaces
The molecule's conformation is primarily determined by the torsional (dihedral) angles between the plane of the acetamide group and the planes of the two aromatic rings. Rotation around the N-C(phenyl) and N-C(pentafluorophenyl) bonds is restricted due to steric hindrance and electronic effects.
The barrier to rotation around these N-C bonds in similar amide structures is significant enough to be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or calculated using DFT methods. montana.edumdpi.comrsc.org The rotational barrier for the bulky and electron-poor pentafluorophenyl group is expected to be distinct from that of the phenyl group. Calculating the energy of the molecule as a function of these dihedral angles would reveal the transition states and the energy required for interconversion between different conformers. The presence of two different, bulky aryl groups attached to the same nitrogen atom suggests that these rotational barriers will be notable, influencing the molecule's accessible conformations at room temperature. nih.gov
Through energy minimization calculations, the most stable conformers (local minima on the PES) can be identified. conicet.gov.ar For this compound, the preferred conformation will seek to minimize steric clash between the two bulky aryl rings and the acetyl group.
It is predicted that the lowest energy conformer would feature the two rings twisted out of the plane of the amide group at significant angles to alleviate steric repulsion. The exact dihedral angles would be a compromise between maximizing electronic conjugation (which would favor planarity) and minimizing steric hindrance (which favors a twisted conformation). In related structures, dihedral angles between aromatic rings and amide planes can range from 30° to over 60°. nih.govresearchgate.net The final, optimized geometry represents the molecule's most probable state in the gas phase or non-polar solvents.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations describe static properties, Molecular Dynamics (MD) simulations are employed to understand the molecule's behavior over time at a given temperature. nih.govrsc.org An MD simulation for this compound would involve solving Newton's equations of motion for all atoms, using a force field derived from quantum mechanical calculations.
Such simulations would reveal the dynamic range of the torsional angles, showing how the phenyl and pentafluorophenyl groups rotate and librate around their equilibrium positions. MD can also be used to explore conformational transitions, providing insight into the flexibility of the molecule and the timescales over which it can change its shape. nih.gov This is particularly useful for understanding how the molecule might interact with other molecules or surfaces in a dynamic environment.
Reaction Mechanism Simulations and Transition State Identification
Information regarding reaction mechanism simulations and the identification of transition states specifically for this compound is not available in the current body of searched scientific literature. While computational studies are a powerful tool for elucidating reaction pathways, determining activation energies, and characterizing the geometry of transition states, such analyses have not been published for this specific molecule within the scope of the search.
General mechanistic studies on related reactions, such as the copper-catalyzed N-arylation of amides (the Goldberg reaction), have been investigated through computational methods. acs.org These studies explore potential pathways, including oxidative addition and reductive elimination, and identify key intermediates and transition states. acs.org For instance, density functional theory (DFT) calculations have been employed to understand the role of ligands and the energetics of different catalytic cycles in the formation of N-aryl amides. acs.org Similarly, the hydrolysis of amides under both acidic and basic conditions has been modeled to understand the step-by-step processes involving protonation, nucleophilic attack, and the formation of tetrahedral intermediates. nih.govlibretexts.org
However, the unique electronic properties conferred by the pentafluorophenyl group in this compound would significantly influence its reactivity compared to unsubstituted or less-fluorinated analogues. The strong electron-withdrawing nature of the C₆F₅ group would affect the electron density on the amide nitrogen and the carbonyl carbon, thereby altering the energy barriers and geometries of any transition states involved in its reactions. Without specific computational studies on this compound, any discussion of its reaction mechanisms would be purely speculative.
Further research employing quantum chemical calculations would be necessary to provide detailed insights into the reaction mechanisms and transition states for reactions involving this compound. Such studies would be invaluable for understanding its chemical behavior and for the rational design of synthetic routes or applications.
Reactivity Profiles and Mechanistic Studies of N Pentafluorophenyl N Phenylacetamide
Reactions at the Amide Nitrogen and Carbonyl Carbon
The amide linkage is a robust functional group, but it can undergo several characteristic reactions under specific conditions.
Hydrolysis: The amide bond in N-(pentafluorophenyl)-N-phenylacetamide can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. Given the structure, two potential cleavage points exist: the acyl-nitrogen bond (C-N) or the aryl-nitrogen bond (C₆F₅-N).
Acyl-Nitrogen Cleavage: This is the standard pathway for amide hydrolysis. It would yield acetic acid and N-phenyl-pentafluoroaniline.
Aryl-Nitrogen Cleavage: The C₆F₅-N bond can also be susceptible to cleavage, particularly under basic conditions, due to the electron-deficient nature of the pentafluorophenyl ring. This pathway would produce pentafluoroaniline and N-phenylacetamide. Studies on the hydrolysis of related N-phenylimide herbicides show that base-catalyzed opening of the cyclic imide moiety is a primary degradation pathway. researchgate.net
Amidation: this compound is itself the product of an amidation reaction between N-phenyl-pentafluoroaniline and an acetylating agent (like acetyl chloride or acetic anhydride). Conversely, pentafluorophenyl esters are well-known activated intermediates used for forming amide bonds in peptide synthesis and other chemical processes. google.comumich.edu This highlights the utility of the pentafluorophenyl group as a leaving group in acylation reactions. The continual synthesis of related amides like N-(phenyl)-phenylacetamide has been demonstrated using heterogeneous catalysts in flow systems. researchgate.net
N-Alkylation: The nitrogen atom of the amide can be alkylated, although the reaction can be complex. Amides are ambident nucleophiles, meaning alkylation can occur at either the nitrogen or the oxygen atom. researchgate.netnih.gov
N-Alkylation vs. O-Alkylation: The outcome of the reaction is highly dependent on the reaction conditions, including the alkylating agent, solvent, and base used. researchgate.netnih.gov Generally, using the silver salt of an amide in a non-polar solvent can favor O-alkylation, while using an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation. nih.gov However, mixtures of N- and O-alkylated products are common. researchgate.net The use of tris(pentafluorophenyl)borane (B72294) has been reported as a metal-free catalyst for the N-alkylation of various amines with aryl esters. rsc.org
N-Acylation: Further acylation of the amide nitrogen can occur to form a diimide, such as N-acetyl-N-(pentafluorophenyl)-N-phenylacetamide. This reaction typically requires a strong acylating agent and a base. The synthesis of N-acetyl-N-phenylacetamide, a related diimide, is achieved by acetylating N-phenylacetamide with acetic anhydride.
Table 2: Conditions Influencing N- vs. O-Alkylation of Amides
| Condition | Favored Product | Rationale | Reference(s) |
|---|---|---|---|
| Counter-ion | |||
| Alkali Metal (Na⁺, K⁺) | N-Alkylation | The free anion has higher charge density on the nitrogen. | nih.gov |
| Silver (Ag⁺) | O-Alkylation | The silver ion coordinates to the oxygen, making it more nucleophilic. | nih.gov |
| Solvent | |||
| Polar Aprotic (e.g., DMF) | N-Alkylation | Solvates the cation, leaving a "harder" nitrogen anion. | researchgate.netnih.gov |
| Non-polar (e.g., Benzene) | O-Alkylation | Promotes ion-pairing, favoring the "softer" oxygen site. | nih.gov |
| Leaving Group | |||
| Hard (e.g., Sulfate) | O-Alkylation | Favored by the hard oxygen nucleophile (HSAB theory). | researchgate.net |
| Soft (e.g., Iodide) | N-Alkylation | Favored by the soft nitrogen nucleophile (HSAB theory). | researchgate.net |
Cyclization and Rearrangement Reactions Involving the Compound
The structure of this compound allows for the possibility of intramolecular cyclization and various rearrangement reactions, particularly under thermal, photochemical, or catalytic conditions.
Cyclization Reactions: Intramolecular cyclization could be induced to form new heterocyclic systems. For example, radical-initiated cascade reactions are known to be triggered by the addition of radicals to N-(arylsulfonyl)acrylamides, leading to complex heterocyclic scaffolds. researchgate.net A similar radical cyclization involving the phenyl ring of this compound could potentially lead to phenanthridinone-type structures, although this specific reaction has not been detailed. The face-to-face stacking interactions known to occur between phenyl and pentafluorophenyl groups could facilitate such intramolecular processes by holding the reactive centers in close proximity. nih.govmdpi.com
Rearrangement Reactions: While no specific rearrangements for this compound are prominently documented, its structure is analogous to compounds that undergo well-known named reactions.
Beckmann-type Rearrangement: The Beckmann rearrangement converts ketoximes into N-substituted amides. libretexts.orgnih.gov If this compound were synthesized from the corresponding acetophenone (B1666503) oxime derivative, this rearrangement would be the key step in its formation.
Bamberger-type Rearrangement: The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.deberhamporegirlscollege.ac.in While the starting material is different, this illustrates a class of rearrangements involving migration from a nitrogen atom to an aromatic ring.
Other Rearrangements: Other rearrangements of N-aryl amides, such as the Chapman rearrangement (thermal conversion of N-aryl iminoesters to N,N-diaryl amides) or the Hofmann-Martius rearrangement (acid-catalyzed rearrangement of N-alkylanilines), are known but would require modification of the parent compound to be applicable. berhamporegirlscollege.ac.in A mild rearrangement of 2-chloro-N-aryl acetamides to N-aryl glycines has also been reported, showcasing the potential for skeletal reorganization in related structures. nih.gov
Photochemical Reactivity of this compound
The photochemical behavior of N-arylacetamides is a subject of significant interest, often leading to complex intramolecular rearrangements and cyclization reactions. While specific, detailed research findings on the photochemical reactivity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical reactions of related N-phenylacetamides (anilides) and compounds bearing pentafluorophenyl moieties. The primary anticipated photochemical pathways for this compound are the photo-Fries rearrangement and photocyclization reactions.
The photo-Fries rearrangement is a characteristic reaction of aryl esters and amides upon exposure to ultraviolet (UV) light. wikipedia.orgsigmaaldrich.comslideshare.net For N-arylacetamides, this reaction involves the homolytic cleavage of the nitrogen-carbonyl carbon (N-CO) bond following photoexcitation. This cleavage generates a radical pair, consisting of an N-(pentafluorophenyl)aminyl radical and an acetyl radical, which are held within a solvent cage. slideshare.netresearchgate.net
This radical pair can then undergo several competing reaction pathways:
Recombination at the ortho and para positions: The acetyl radical can recombine with the N-(pentafluorophenyl)aminyl radical at the ortho or para positions of the non-fluorinated phenyl ring. Subsequent tautomerization leads to the formation of ortho- and para-aminoacetophenone derivatives. Due to the high electron density at these positions, these are generally the favored products.
Recombination at the nitrogen atom: The radical pair can recombine to reform the starting amide, which is a common deactivation pathway.
Escape from the solvent cage: The radicals can escape the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of byproducts such as N-(pentafluorophenyl)aniline and ketene (B1206846) (from the acetyl radical).
The presence of the strongly electron-withdrawing pentafluorophenyl group is expected to significantly influence the reactivity. It would decrease the electron density on the nitrogen atom, potentially affecting the initial N-CO bond cleavage and the stability of the resulting N-(pentafluorophenyl)aminyl radical.
Another potential photochemical pathway is intramolecular photocyclization. Dehydrogenative 6π photocyclization is a known reaction for N-substituted naphthalene (B1677914) carboxamides, leading to the formation of polycyclic aromatic systems. nih.govchemistryviews.org In the case of this compound, a similar intramolecular cyclization could theoretically occur. This would likely involve the formation of a new bond between the acetyl methyl group and the pentafluorophenyl ring, or between the two phenyl rings, although the latter is less common for acetamides compared to other systems. Such a reaction would likely require specific reaction conditions, such as the presence of an oxidant to facilitate the final aromatization step. chemistryviews.org
The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. youtube.com The quantum yields for photo-Fries rearrangements are often modest due to the competing recombination pathways and other non-radiative decay processes. nih.gov
The anticipated products from the photo-Fries rearrangement of this compound are summarized in the table below.
| Product Name | Position of Acetyl Group |
| 2-Amino-N-(pentafluorophenyl)acetophenone | ortho |
| 4-Amino-N-(pentafluorophenyl)acetophenone | para |
| N-(pentafluorophenyl)aniline | Byproduct |
This table represents hypothetical products based on the established mechanism of the photo-Fries rearrangement.
Further mechanistic studies, including transient absorption spectroscopy and product isolation under various irradiation conditions (e.g., different wavelengths and solvents), would be necessary to fully elucidate the photochemical reactivity profile of this compound and to determine the quantum yields of the competing reaction pathways.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Synthesis of N-Substituted Pentafluorophenyl Acetamide (B32628) Analogues
The synthesis of analogues where the N-phenyl group is replaced by other substituted aryl or alkyl moieties is a direct approach to modulating the compound's steric and electronic properties. The general strategy for synthesizing these N-substituted analogues, including the parent compound itself, typically relies on the acylation of a corresponding secondary amine precursor.
The primary route involves the reaction of a suitable N-substituted pentafluoroaniline with an acylating agent like acetyl chloride or acetic anhydride. For instance, the synthesis of N-(pentafluorophenyl)-N-(4-methylphenyl)acetamide would begin with the preparation of N-(4-methylphenyl)pentafluoroaniline, followed by its acylation. While direct literature on a broad series of these specific amides is limited, the synthetic methods are well-established for related acetamides. rjptonline.orgnih.gov The reaction can be performed using standard laboratory procedures, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Alternative approaches include metal-catalyzed N-alkylation or N-arylation of a primary amide, such as N-pentafluorophenylacetamide. researchgate.net However, these methods can be more complex and may require careful optimization to achieve mono-alkylation and avoid side reactions.
A representative synthetic scheme is shown below:
Image: General reaction scheme for the synthesis of N-substituted pentafluorophenyl acetamide analogues via acylation of the corresponding secondary amine.
(Image generation is not supported, but the scheme shows a generic N-(pentafluorophenyl)-N-R-aniline reacting with acetyl chloride in the presence of a base like pyridine (B92270) to yield N-(pentafluorophenyl)-N-R-acetamide and pyridinium (B92312) hydrochloride.)
Modification of the Phenyl and Pentafluorophenyl Moieties
The two aromatic rings of N-(pentafluorophenyl)-N-phenylacetamide exhibit distinct and opposing reactivities, allowing for selective modification of each moiety.
Pentafluorophenyl Ring Modification: The C₆F₅ group is exceptionally electron-poor due to the strong inductive effect of the five fluorine atoms, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). lboro.ac.uk The fluorine atom at the para-position is the most common site of substitution due to both electronic and steric factors. A wide array of nucleophiles can be employed to displace this fluorine atom, providing a powerful tool for introducing new functional groups. researchgate.netrsc.org For example, reaction with alkoxides (e.g., sodium methoxide) would yield a tetrafluoro-methoxyphenyl derivative, while reaction with amines or thiols would introduce nitrogen or sulfur functionalities, respectively. This strategy has been successfully used to graft perfluorophenyl-containing units onto other molecules, such as semiconducting polymers, by using a nucleophilic group on the target molecule to displace a fluorine atom. mdpi.com
Phenyl Ring Modification: In contrast, the non-fluorinated phenyl ring is electron-rich enough to undergo electrophilic aromatic substitution. The acetamide group is an ortho-, para-directing group, although it is deactivating. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used to introduce substituents onto this ring. A study on the electrophilic fluorination of N-arylacetamides demonstrated a general preference for substitution at the ortho position relative to the acetamido group. researchgate.net This selectivity provides a pathway to specifically functionalize the position adjacent to the amide nitrogen on the phenyl ring.
The divergent reactivity of the two rings allows for a stepwise and controlled synthesis of complex derivatives bearing functional groups on either or both aromatic systems.
Preparation of Functionalized Derivatives for Advanced Chemical Applications
The synthesis of functionalized derivatives of this compound is driven by the pursuit of novel materials and molecules for specialized applications. The introduction of specific functional groups via the methods described in section 6.2 can be tailored for advanced chemical purposes.
For instance, the SₙAr reaction on the pentafluorophenyl ring is a key strategy for "click-like" covalent modification. mdpi.com A derivative of this compound containing a polymerizable group (e.g., a vinyl group) on the phenyl ring could be synthesized. This monomer could then be polymerized, and the resulting polymer could be post-functionalized by reacting the pendant pentafluorophenyl groups with various nucleophiles, creating a library of functional polymers from a single backbone. The strong electron-withdrawing nature of the perfluorophenyl group makes this reaction efficient and high-yielding. mdpi.com
Furthermore, acetamide derivatives are widely explored in medicinal chemistry as bioactive scaffolds. nih.govnih.govnih.gov By analogy, functionalized derivatives of this compound could be designed as intermediates for the synthesis of complex molecules for biological screening. For example, introducing a hydroxyl or amino group on the phenyl ring would provide a handle for further elaboration or conjugation to other molecules of interest.
A table of potential functionalization reactions and their applications is provided below.
| Moiety | Reaction Type | Reagent Example | Product Type | Potential Application |
| Pentafluorophenyl | Nucleophilic Aromatic Substitution (SₙAr) | R-OH / Base | N-(p-alkoxytetrafluorophenyl) derivative | Material science, polymer modification mdpi.com |
| Pentafluorophenyl | Nucleophilic Aromatic Substitution (SₙAr) | R-SH / Base | N-(p-thioalkoxytetrafluorophenyl) derivative | Synthesis of sulfur-containing compounds |
| Phenyl | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ | N-(nitrophenyl) derivative | Intermediate for dyes, synthesis of amino derivatives |
| Phenyl | Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | N-(bromophenyl) derivative | Intermediate for cross-coupling reactions |
Stereoselective Synthesis of Chiral Analogues
The parent compound this compound is achiral. However, chirality can be introduced into its structure through the phenomenon of atropisomerism, which is a type of axial chirality arising from severely restricted rotation around a single bond. mdpi.comprinceton.edu In this case, hindered rotation around the N-C(phenyl) or N-C(pentafluorophenyl) bond could give rise to stable, non-interconverting stereoisomers (atropisomers).
The existence of stable atropisomers in tertiary anilides requires significant steric hindrance. rsc.org This is often achieved by placing bulky substituents at the ortho-positions of the N-aryl ring. For this compound, the pentafluorophenyl group is already sterically demanding. Introducing one or two large substituents (e.g., methyl, isopropyl, or phenyl groups) at the ortho-position(s) of the N-phenyl ring would likely create a high energy barrier to rotation around the N-C(phenyl) bond. This restricted rotation would "freeze" the molecule into a specific conformation, resulting in a chiral structure.
The stereoselective synthesis of a single atropisomer is a significant challenge in modern organic chemistry. mdpi.com Catalytic asymmetric methods, including phase-transfer catalysis or transition-metal catalysis using chiral ligands, have been developed to synthesize atropisomeric anilides with high enantioselectivity. mdpi.com Applying these advanced methods to an appropriately ortho-substituted N-pentafluoroaniline precursor before or during the acylation step could, in principle, allow for the stereoselective synthesis of a single enantiomer of a chiral this compound analogue. The study of such atropisomers is of fundamental interest in stereochemistry and has applications in designing chiral ligands and catalysts. nih.gov
Applications of N Pentafluorophenyl N Phenylacetamide in Organic Synthesis and Catalysis
Utilization as a Synthetic Building Block
The unique electronic properties of N-(pentafluorophenyl)-N-phenylacetamide make it a promising building block for the synthesis of more complex molecules, particularly heterocyclic compounds and products of cross-coupling reactions.
The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful strategy for the construction of heterocyclic systems. The para-fluorine atom is particularly labile and can be displaced by a variety of nucleophiles. nih.gov This reactivity allows for the introduction of functional groups that can subsequently participate in intramolecular cyclization reactions. For instance, treatment with a suitable binucleophile could lead to the formation of a new heterocyclic ring fused to the phenylacetamide framework.
Furthermore, the amide functionality itself can be a reactive handle for cyclization. Intramolecular C-H amination, a reaction that can be promoted by various catalysts, offers a direct route to N-heterocycles. frontiersin.orgnih.govbohrium.com For example, under appropriate conditions, the phenyl ring of the N-phenylacetamide moiety could undergo intramolecular cyclization to form quinolone-type structures. The synthesis of quinolones and their derivatives is of significant interest due to their broad spectrum of biological activities. mdpi.comchim.itnih.govnih.gov The general transformation involves the cyclization of an N-aryl-β-ketoamide or a related precursor. While this compound is not a direct precursor in the classical sense, its core structure is amenable to modifications that could lead to suitable intermediates for quinolone synthesis.
Table 1: Potential Heterocyclic Systems from this compound
| Starting Material Moiety | Reagent/Reaction Type | Potential Heterocyclic Product |
|---|---|---|
| Pentafluorophenyl group | Nucleophilic Aromatic Substitution (SNAr) with binucleophiles | Fused heterocycles |
| N-phenylacetamide | Intramolecular C-H amination | Quinolone derivatives |
| N-phenylacetamide | Dehydrative cyclization | Indole derivatives |
This table presents hypothetical transformations based on the known reactivity of the compound's functional groups.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound has the potential to participate in these reactions in two distinct ways: as a substrate or as a precursor to a ligand.
As a substrate, the pentafluorophenyl group can engage in cross-coupling reactions where one or more fluorine atoms are substituted. However, a more likely role is as a precursor to a ligand for the metal catalyst. The amide nitrogen and potentially the oxygen atom can coordinate to a metal center. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of C-N bonds, relies on specialized phosphine ligands to facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comatlanchimpharma.com Ligands derived from this compound could be designed to modulate the electronic and steric properties of the palladium catalyst, potentially influencing its activity and selectivity.
Similarly, in Suzuki-Miyaura coupling reactions, which form C-C bonds, the choice of ligand is crucial for the efficiency of the catalytic process. While phosphine ligands are common, N-containing ligands have also been successfully employed. The amide functionality in this compound could serve as a coordination site for palladium, and the electronic properties of the ligand could be tuned by modifying the phenyl or pentafluorophenyl rings.
Ligand Design and Coordination Chemistry for Catalysis
The design of new ligands is a cornerstone of advancements in transition metal catalysis. The structural and electronic features of this compound provide a foundation for the development of novel ligands for a variety of catalytic transformations.
The this compound scaffold can be modified to create bidentate or pincer-type ligands. For example, functionalization of the phenyl ring with a donor group such as a phosphine, an N-heterocyclic carbene (NHC), or another coordinating moiety could lead to ligands that bind to a metal center in a chelating fashion. The electronic nature of the pentafluorophenyl group would significantly influence the electron density at the metal center, thereby affecting its catalytic activity. The strong electron-withdrawing character of the C₆F₅ group would render the coordinated metal more electrophilic, which can be beneficial in certain catalytic cycles.
The amide linkage itself can participate in ligand design. The nitrogen and oxygen atoms can act as a bidentate donor set, or the amide can be deprotonated to form an amidate ligand, which is a strong sigma-donor. The phenyl-pentafluorophenyl interaction, a non-covalent interaction between the electron-rich phenyl ring and the electron-poor pentafluorophenyl ring, could also play a role in stabilizing the ligand architecture and influencing the catalytic environment. mdpi.com
Ligands derived from this compound are expected to form stable complexes with a range of transition metals, including palladium, rhodium, and iridium. nih.govunizar.esnih.govresearchgate.netx-mol.netrsc.orgscience.govmdpi.comresearchgate.netunimi.itjournal-vniispk.rudntb.gov.uanih.govscience.gov The catalytic activity of these complexes would depend on the nature of the metal, the ligand architecture, and the specific reaction being catalyzed.
For example, iridium complexes bearing amide-functionalized ligands have shown activity in transfer hydrogenation reactions. nih.gov A complex of iridium with a ligand derived from this compound could potentially catalyze similar transformations. The electronic properties imparted by the pentafluorophenyl group could enhance the catalytic activity by modulating the redox potential of the iridium center.
Rhodium complexes are known to be effective catalysts for a variety of reactions, including hydroformylation and C-N coupling. researchgate.netx-mol.netresearchgate.netjournal-vniispk.runih.gov A rhodium complex featuring a ligand based on this compound could exhibit unique reactivity due to the electronic influence of the fluorinated ring.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound-derived Ligands
| Metal | Potential Catalytic Reaction | Rationale |
|---|---|---|
| Palladium | Cross-coupling (Suzuki, Heck, Buchwald-Hartwig) | Amide coordination and electronic tuning by C₆F₅ group. |
| Rhodium | Hydroformylation, C-N coupling | Amide-based ligands can stabilize active rhodium species. |
| Iridium | Transfer hydrogenation, C-H activation | Electronic flexibility of the ligand can enhance catalytic activity. |
This table outlines potential applications based on the known catalytic activities of related metal-ligand systems.
Role in Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in organic synthesis. While direct applications of this compound in organocatalysis have not been reported, its structural motifs are found in established classes of organocatalysts.
Thiourea and squaramide-based organocatalysts are known to activate substrates through hydrogen bonding. researchgate.netwikipedia.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov These catalysts often bear aromatic or heteroaromatic substituents that tune their acidity and steric environment. The N-H bond of the amide in this compound is a potential hydrogen bond donor. By incorporating this moiety into a larger, more complex structure, it may be possible to design a new class of organocatalysts. The pentafluorophenyl group, with its strong electron-withdrawing nature, would significantly increase the acidity of the N-H proton, enhancing its ability to act as a hydrogen bond donor and activate electrophiles.
For instance, a bifunctional organocatalyst could be designed where the this compound unit serves as the hydrogen-bonding component, and a basic moiety, such as a tertiary amine, is incorporated into the structure to activate the nucleophile. Such a catalyst could be effective in a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions.
Incorporation into Advanced Materials (Non-biological materials science)
There is no available research data suggesting the incorporation of this compound into advanced non-biological materials. The exploration of advanced materials frequently involves compounds with reactive functional groups that facilitate polymerization, doping, or surface modification. Scientific literature extensively details the use of other pentafluorophenyl-containing molecules for these purposes.
Role as a monomer or precursor in polymerization
No studies have been identified that utilize this compound as a monomer or precursor in polymerization. The stability of the amide bond in this compound makes it unlikely to function as a reactive monomer in common polymerization schemes.
In contrast, a related class of compounds, pentafluorophenyl (PFP) esters, such as pentafluorophenyl acrylate (PFPA) and pentafluorophenyl methacrylate (PFPMA), are widely used as "activated" monomers. researchgate.net The PFP ester group is highly reactive towards nucleophiles, particularly primary and secondary amines. researchgate.netutwente.nl This reactivity allows for a versatile two-step process:
Polymerization of the PFP-containing monomer to create a stable, well-defined polymer backbone.
Post-polymerization modification, where the PFP ester groups are displaced by various amine-containing molecules to introduce specific functionalities along the polymer chain. utwente.nl
This method has been successfully used to create functional polymers for a range of applications, including single-chain polymer nanoparticles (SCNPs) and redox-responsive nanogels. researchgate.netutwente.nl
Use as a dopant or additive to modify material properties
There is no evidence in the scientific literature to suggest that this compound is used as a dopant or additive to modify the properties of advanced materials. The field of organic electronics utilizes various molecular dopants to enhance charge carrier density and improve the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tcichemicals.comstanford.edu
Compounds used for doping typically have specific electronic properties that allow them to either donate or accept electrons from a semiconductor host material. Common examples include derivatives of benzimidazole for n-type doping and borane compounds like trityl tetrakis(pentafluorophenyl)borate (TrTPFB) for p-type doping. stanford.edunih.govarxiv.org The molecular structure of this compound does not align with the characteristics of known organic electronic dopants.
Function as a cross-linking or surface modification agent
No research indicates that this compound functions as a cross-linking or surface modification agent. The chemical stability of the compound, particularly the amide linkage, makes it unsuitable for these applications, which typically require a reactive site that can form covalent bonds with a polymer or a surface.
For comparison, polymers containing the aforementioned PFP ester groups are effective precursors for cross-linking. For example, poly(pentafluorophenyl acrylate) can be reacted with di-functional amines to create a cross-linked hydrogel network. researchgate.net Similarly, for surface modification, the high reactivity of PFP esters is exploited to graft molecules onto a surface to alter its properties, such as enhancing cell affinity on biomedical materials. mdpi.comnih.gov The PFP ester acts as a highly efficient anchor point for attaching desired functional molecules to a substrate.
Data Tables
As no research data is available for the applications of this compound in advanced materials, no data tables can be generated.
Structure Reactivity and Structure Property Relationships of N Pentafluorophenyl N Phenylacetamide in Chemical Processes
Impact of Perfluorination on Amide Bond Characteristics and Stability
The amide functional group is characterized by resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the carbon-nitrogen (C-N) bond, affecting its length, rotational barrier, and reactivity.
In N-(pentafluorophenyl)-N-phenylacetamide, the presence of the pentafluorophenyl (C₆F₅) group drastically alters these fundamental characteristics. The five fluorine atoms are highly electronegative, making the C₆F₅ ring a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This strong electron withdrawal significantly reduces the electron density on the amide nitrogen atom.
The consequences of this reduced nitrogen electron density are twofold:
Decreased Resonance Stabilization: The nitrogen lone pair is less available for delocalization onto the carbonyl oxygen. This diminishes the double-bond character of the C-N bond, making it longer and more flexible compared to amides with electron-donating or less-withdrawing N-substituents.
Increased Carbonyl Electrophilicity: With reduced electron donation from the nitrogen, the carbonyl carbon becomes more electron-deficient and thus a harder electrophile. This enhances its susceptibility to attack by nucleophiles.
While the strong carbon-fluorine bonds lend the molecule considerable thermal stability, the electronic effects on the amide bond can influence its chemical stability. nih.gov Generally, tertiary amides are more resistant to hydrolysis than primary or secondary amides due to steric hindrance. researchgate.net However, the increased electrophilicity of the carbonyl carbon in this compound may render it more reactive toward strong nucleophiles compared to its non-fluorinated analog, N,N-diphenylacetamide. The stability of the amide bond is therefore a balance between steric hindrance and powerful electronic activation. Perfluoroalkylated amines, a related class of compounds, are known to be prone to fluoride elimination, highlighting the powerful electronic influence of fluorine substituents. nih.govacs.org
Table 1: Comparative Effects of N-Substituents on Amide Bond Properties
| Property | N,N-diphenylacetamide (Reference) | This compound | Rationale for Change |
|---|---|---|---|
| N-Atom Electron Density | Moderate | Significantly Decreased | Strong electron withdrawal by C₆F₅ group. |
| Amide Resonance | Standard | Reduced | Nitrogen lone pair is less available for delocalization. |
| C-N Bond Character | Partial Double Bond | More Single Bond Character | Consequence of reduced resonance. |
| Carbonyl Carbon Electrophilicity | Moderate | Significantly Increased | Reduced electron donation from nitrogen. |
| Susceptibility to Nucleophilic Acyl Substitution | Moderate | Enhanced | Increased electrophilicity of the carbonyl carbon. |
Electronic Effects of Substituents on Reactivity and Spectroscopy
The reactivity and spectroscopic properties of this compound are dominated by the opposing electronic natures of its two N-aryl substituents. The phenyl group (C₆H₅) is relatively neutral, capable of donating or withdrawing electron density via resonance, while the pentafluorophenyl group (C₆F₅) is one of the strongest electron-withdrawing groups in organic chemistry.
This electronic push-pull dynamic governs the molecule's behavior. The C₆F₅ group's primary role is to decrease the electron density across the entire amide system. This has a direct impact on reactivity, as the electron-deficient carbonyl carbon becomes a prime target for nucleophilic attack. This principle is well-demonstrated in the widespread use of pentafluorophenyl esters as highly efficient activating groups for amide bond formation in peptide synthesis; they are exceptionally reactive towards amine nucleophiles due to the excellent leaving group ability of the pentafluorophenoxide anion. nih.govwikipedia.orghighfine.com
These electronic effects are readily observable through spectroscopic methods:
Infrared (IR) Spectroscopy: The C=O stretching frequency (ν(C=O)) is expected to be higher (shifted to a larger wavenumber) compared to N,N-diphenylacetamide. Reduced resonance means the C=O bond has more double-bond character, making it stronger and stiffer, thus vibrating at a higher frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbonyl carbon signal is expected to appear at a higher chemical shift (further downfield). The deshielding is a direct result of the increased positive charge density on the carbon atom due to the potent electron-withdrawing effect of the C₆F₅ group. The fluorine atoms will also induce complex splitting patterns in the ¹³C and ¹H NMR spectra for the C₆F₅ ring.
Table 2: Predicted Spectroscopic Shifts due to Electronic Effects
| Spectroscopic Parameter | N,N-diphenylacetamide (Reference) | This compound (Predicted) | Underlying Electronic Effect |
|---|---|---|---|
| IR ν(C=O) / cm⁻¹ | ~1660-1670 | >1670 | Reduced resonance increases C=O bond order. |
| ¹³C NMR δ(C=O) / ppm | ~170 | >170 | Deshielding from decreased electron density. |
| ¹⁵N NMR δ(N) / ppm | Reference | Downfield Shift | Significant deshielding of the nitrogen nucleus. |
Conformational Effects on Reactivity and Selectivity in Chemical Transformations
Unlike planar secondary amides, tertiary N-aryl amides are often non-planar due to steric hindrance. nih.gov In this compound, significant steric strain (known as A¹,³ or allylic strain) exists between the two bulky aryl groups attached to the same nitrogen atom. To alleviate this strain, the molecule adopts a conformation where both the phenyl and pentafluorophenyl rings are twisted out of the plane of the amide group (defined by the O=C-N atoms). nsf.gov
This twisting has a critical consequence: it disrupts the conjugation between the π-systems of the aryl rings and the amide nitrogen's lone pair. nsf.gov The degree of this rotation is dictated by a balance between minimizing steric repulsion and maintaining some level of electronic communication. Computational studies on N,N-diaryl amides have shown that the more electron-rich aryl group tends to rotate out of the plane. nih.gov
The specific three-dimensional shape and the non-planar arrangement of the aryl rings can create a chiral environment around the amide core, influencing the approach of reagents. This can lead to stereoselectivity in reactions where a new chiral center is formed. Furthermore, the accessibility of the carbonyl group for nucleophilic attack is directly affected by the orientation of the two flanking aryl groups, which can act as steric shields. The precise conformation can therefore dictate not only the rate of a reaction but also its outcome and selectivity.
Table 3: Key Conformational Features and Their Implications
| Conformational Feature | Description | Impact on Reactivity and Selectivity |
|---|---|---|
| Amide Bond Isomerism | Can exist as cis or trans conformers. Acyclic tertiary amides often favor the cis form. nsf.gov | Affects the relative positioning of the N-substituents, influencing the steric environment. |
| N-C(aryl) Bond Rotation | Both aryl rings are twisted out of the amide plane (large ω₁, ω₂ dihedral angles). researchgate.net | Reduces π-conjugation; creates a specific 3D pocket around the reactive carbonyl center. |
| Steric Shielding | The twisted aryl groups can block certain trajectories of reagent approach to the carbonyl group. | Can impart facial selectivity in additions and may hinder reactions with bulky reagents. |
Intermolecular Interactions and Supramolecular Assembly
The assembly of this compound molecules in the solid state or in solution is governed by a set of specific non-covalent interactions driven by the fluorinated ring. While classical N-H···O=C hydrogen bonds are absent in this tertiary amide, other interactions become dominant.
The most significant of these is the arene-perfluoroarene interaction, also known as phenyl-perfluorophenyl stacking. nih.gov This is a strong, geometry-specific interaction between the electron-rich π-system of the phenyl ring of one molecule and the electron-deficient π-system of the pentafluorophenyl ring of a neighboring molecule. researchgate.net This attractive force is a powerful tool in crystal engineering and directs the molecules to stack in an alternating fashion, forming well-ordered supramolecular structures.
C-H···O interactions: Between a phenyl C-H bond and a carbonyl oxygen.
C-H···F interactions: Between a phenyl C-H bond and a fluorine atom on a neighboring molecule.
Dipole-dipole interactions: Arising from the highly polarized C=O and C-F bonds.
These varied intermolecular forces dictate the crystal packing, solubility, and material properties of the compound.
Table 4: Dominant Intermolecular Interactions
| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |
|---|---|---|---|
| Arene-Perfluoroarene Stacking | Electrostatic attraction between electron-rich (phenyl) and electron-poor (pentafluorophenyl) rings. | 10 - 30 | Primary driving force for ordered packing and crystal formation. nih.gov |
| C-H···O Hydrogen Bond | Weak hydrogen bond between a C-H donor and the carbonyl oxygen acceptor. | 4 - 12 | Contributes to stabilizing the crystal lattice. |
| C-H···F Hydrogen Bond | Weak interaction between a C-H donor and a fluorine atom acceptor. | 2 - 8 | Provides additional stabilization and directionality. |
| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the C=O and C-F bonds. | 5 - 20 | Influences the overall orientation of molecules within the lattice. |
Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Chemical Reactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and a specific activity or property. While extensively used in drug discovery and toxicology to predict biological activity, its application to forecasting the reactivity of a specific molecule like this compound in non-biological chemical processes (e.g., catalysis, organic synthesis) is less common but conceptually feasible.
A QSAR model for chemical reactivity would correlate molecular descriptors of the compound with an experimental outcome, such as a reaction rate constant (k), yield, or selectivity. For this compound, relevant descriptors would fall into several categories:
Electronic Descriptors: These quantify the electron distribution. Examples include the Hammett constant (σ) for the N-substituents, calculated partial charges on the amide nitrogen and carbonyl carbon, and quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack.
Steric Descriptors: These describe the size and shape of the molecule. Examples include Taft steric parameters, molecular volume, and specific dihedral angles that define the compound's conformation.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
While specific QSAR models for this compound in non-biological reactions are not widely reported in the literature, the principles could be applied to predict its behavior in a series of related reactions, such as its performance as a ligand in a catalytic cycle or its rate of cleavage by a specific reagent.
Table 5: Potential Descriptors for a Reactivity QSAR Model
| Descriptor Class | Specific Descriptor Example | Property It Represents | Potential Application |
|---|---|---|---|
| Electronic | LUMO Energy | Electrophilicity / Susceptibility to nucleophiles | Predicting reaction rates in nucleophilic acyl substitutions. |
| Electronic | Calculated Atomic Charge on C=O | Partial positive charge on the carbonyl carbon | Correlating with the rate of addition reactions. |
| Steric | N-C(aryl) Dihedral Angle | Degree of non-planarity and steric hindrance | Modeling selectivity in stereoselective transformations. |
| Thermodynamic | Dipole Moment | Overall molecular polarity | Predicting interactions with polar solvents or reagents. |
Future Research Directions and Emerging Paradigms in N Pentafluorophenyl N Phenylacetamide Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy
Another promising avenue is the development of catalytic methods for amide bond formation. While challenging, the use of transition metal or organocatalysts could enable the direct condensation of carboxylic acids and amines under milder conditions and with higher efficiency than current methods. Research into greener reaction media, such as water or supercritical fluids, will also be crucial in enhancing the environmental credentials of N-(pentafluorophenyl)-N-phenylacetamide synthesis.
Exploration of New Catalytic Applications and Systems
The unique electronic properties of the pentafluorophenyl group suggest that this compound and its derivatives could serve as valuable ligands or components in catalytic systems. The strong electron-withdrawing nature of the C₆F₅ group can significantly influence the electronic environment of a metal center, thereby tuning its catalytic activity and selectivity.
A particularly promising area is the use of phenyl-pentafluorophenyl interactions to enhance catalytic performance. Research has shown that strategic incorporation of these non-covalent interactions in dual-catalytic systems can lead to enhanced reaction efficiency. mdpi.com For instance, in a light-driven C-S cross-coupling reaction, an iridium photosensitizer featuring a pentafluorophenyl group demonstrated superior photocatalytic activity and electron transfer rates when paired with a nickel metallacycle catalyst. mdpi.com This was attributed to the favorable interaction between the pentafluorophenyl group of the photosensitizer and a phenyl group on the catalyst, which prolonged the excited-state lifetime of the photosensitizer. mdpi.com Future work could explore the integration of the this compound scaffold into similar dual-catalytic systems for a variety of organic transformations.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Advanced computational modeling, particularly Density Functional Theory (DFT), is set to become an indispensable tool in the study of this compound. DFT calculations can provide deep insights into the compound's electronic structure, conformational preferences, and reactivity. This predictive power can be harnessed to design novel derivatives with tailored properties.
For instance, computational studies can be employed to predict the impact of substituents on the geometry and electronic properties of the amide bond, as well as on the strength of intermolecular interactions. This knowledge is critical for designing new functional materials and catalysts. Furthermore, DFT calculations can be used to elucidate reaction mechanisms, identify key transition states, and predict reaction outcomes, thereby accelerating the development of new synthetic routes and catalytic applications. osti.gov By simulating reaction pathways, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory.
Integration into Novel Functional Materials Beyond Established Applications
The unique combination of a phenyl group and a highly fluorinated ring in this compound makes it an attractive building block for novel functional materials. The pentafluorophenyl group can impart properties such as thermal stability, chemical resistance, and hydrophobicity, while the phenyl group provides a site for further functionalization and π-π stacking interactions.
One emerging area is the incorporation of this moiety into advanced polymers. For example, tris(pentafluorophenyl)borane (B72294) has been effectively used as a catalyst for the group transfer polymerization of alkyl methacrylates, leading to well-defined polymers. rsc.org This suggests that this compound derivatives could potentially be used as monomers or additives in polymerization reactions to create materials with unique optical, electronic, or self-assembly properties. The development of new poly(phenylacetylene)s with specific pendant groups is another area of active research where derivatives of this compound could find application. unizar.es
Expanding the Scope of Derivatization for Unique Chemical Properties
Systematic derivatization of the this compound scaffold is a key strategy for unlocking its full potential. By introducing various functional groups onto the phenyl ring or modifying the acetamide (B32628) moiety, a diverse library of compounds with unique chemical and biological properties can be generated.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(pentafluorophenyl)-N-phenylacetamide, and how can reaction purity be optimized?
- Methodological Answer : The synthesis of fluorinated phenylacetamides typically involves condensation reactions between pentafluorophenylamine and phenylacetyl chloride derivatives. For example, analogous compounds like N-(4-methoxyphenyl)acetamide were synthesized via dithiocarbamate intermediates under controlled pH and temperature conditions . Purification can be achieved through recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures), followed by column chromatography. Purity optimization should include monitoring by TLC and spectroscopic validation (e.g., H NMR, IR) to confirm the absence of unreacted amines or acetylating agents .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what spectral signatures are critical?
- Methodological Answer : Key techniques include:
- H/C NMR : Distinct signals for the acetamide carbonyl (~168-170 ppm in C NMR) and aromatic protons (split patterns due to pentafluorophenyl substituents). Fluorine-free phenyl protons appear as a multiplet at ~7.2-7.5 ppm .
- FT-IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~1520 cm (N-H bending, if present).
- Mass Spectrometry (ESI/GC-MS) : Molecular ion peak at m/z 301.05 (calculated exact mass) with fragmentation patterns reflecting the loss of acetyl or pentafluorophenyl groups .
Q. What physicochemical properties of This compound influence its solubility and reactivity?
- Methodological Answer : Critical properties include:
- LogP (3.3) : Indicates moderate hydrophobicity, favoring solubility in dichloromethane or THF over aqueous media.
- Topological Polar Surface Area (20.3 Å) : Suggests limited hydrogen-bonding capacity, impacting crystallinity and dissolution kinetics.
- Rotatable Bonds (2) : Flexibility may influence interactions with biological targets or polymer matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for fluorinated phenylacetamide derivatives?
- Methodological Answer : Contradictions in fungicidal or antibacterial activity (e.g., varying IC values) may arise from differences in assay conditions (pH, microbial strains). To address this:
- Standardize Assays : Use reference strains (e.g., Candida albicans ATCC 10231) and replicate under controlled environments.
- Structural Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance activity, as seen in bis(trifluoromethylphenyl)acetamide derivatives .
- Comparative Studies : Cross-test derivatives against identical pathogen panels to isolate substituent effects .
Q. What advanced analytical strategies are recommended for detecting synthesis byproducts or impurities in This compound?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column with acetonitrile/water gradients to separate unreacted precursors (e.g., pentafluoroaniline).
- LC-MS/MS : Identify trace impurities (e.g., N-phenylacetamide side products) via fragmentation patterns.
- GC-MS : Resolve volatile byproducts (e.g., acetylated amines) with capillary columns (e.g., DB-5MS), as validated for structurally related opioids .
Q. Which structural modifications to This compound show promise for enhancing bioactivity or material science applications?
- Methodological Answer :
- Biological Applications : Introduce sulfonamide or dithiocarbamate groups to improve antimicrobial potency, as demonstrated in N-(4-methoxyphenyl)acetamide derivatives .
- Polymer Conjugation : Functionalize the pentafluorophenyl group for maleimide-based antibody-polymer conjugates, leveraging RAFT polymerization techniques .
- Fluorine Substitution : Replace para-fluorine atoms with electron-deficient groups (e.g., nitro) to modulate electronic properties for catalytic or sensing applications .
Q. How can computational modeling complement experimental studies in predicting This compound derivative interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to microbial enzymes (e.g., lanosterol demethylase for antifungals) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization.
- DFT Calculations : Optimize geometries to assess steric/electronic effects of fluorine substituents on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
